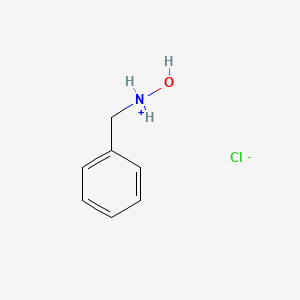

Benzyl(hydroxy)azanium;chloride

説明

Benzyl(hydroxy)azanium chloride, systematically named as 2-hydrazinobenzoic acid hydrochloride (IUPAC: Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1)), is a hydrochloride salt with the molecular formula C₇H₈ClN₂O₂ and CAS RN 52356-01-1 . This compound features a benzoic acid backbone substituted with a hydrazinyl group at the ortho position, protonated to form an azanium ion, and paired with a chloride counterion. It is primarily utilized in organic synthesis and pharmaceutical research, particularly in the preparation of heterocyclic compounds and hydrazide derivatives. Its crystalline structure and solubility in polar solvents like water and ethanol make it a versatile intermediate in medicinal chemistry .

特性

IUPAC Name |

benzyl(hydroxy)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNXOQGDHGUKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Benzyl(hydroxy)azanium;chloride can be synthesized through the reaction of N,N-dimethyl ethanolamine with benzyl chloride. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of Benzyl(hydroxy)azanium;chloride involves large-scale reactions in reactors with controlled temperatures and pressures. The process includes the use of catalysts to enhance the reaction rate and yield. The final product is obtained through filtration and drying processes.

化学反応の分析

Types of Reactions

Benzyl(hydroxy)azanium;chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzyl alcohol and further to benzoic acid.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are employed.

Major Products Formed

Oxidation: Benzyl alcohol, benzoic acid.

Reduction: Benzylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

科学的研究の応用

Benzyl(hydroxy)azanium;chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in the production of detergents and fabric softeners.

作用機序

The mechanism of action of Benzyl(hydroxy)azanium;chloride involves the disruption of intermolecular interactions. As a quaternary ammonium compound, it interacts with cell membranes, leading to the disruption of membrane integrity and function. This results in the leakage of cellular contents and eventual cell death, making it effective as an antimicrobial agent.

類似化合物との比較

Benzyl Trimethyl Ammonium Chloride

- Molecular Formula : C₁₀H₁₆ClN

- Applications : Widely used as a phase-transfer catalyst in organic reactions (e.g., nucleophilic substitutions) and as a surfactant in industrial processes. Market growth is driven by its role in agrochemical and polymer manufacturing .

- Key Properties :

- High thermal stability (decomposes above 200°C).

- Hygroscopic, requiring anhydrous storage.

- Differentiator : Lacks hydroxyl or hydrazine functional groups, limiting its utility in redox-sensitive reactions compared to Benzyl(hydroxy)azanium chloride .

N-Benzylglycine Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Applications : Employed in peptide synthesis and as a chiral building block for pharmaceuticals.

- Key Properties: Melting point: ~245°C (decomposes). Soluble in water and methanol.

- Differentiator : Contains a glycine moiety, enabling carboxylate-mediated coupling reactions, unlike the hydrazinyl group in Benzyl(hydroxy)azanium chloride .

Benzoxonium Chloride

- Molecular Formula: C₂₃H₄₂ClNO₂

- Applications : Antimicrobial agent in disinfectants and topical pharmaceuticals due to its amphiphilic structure.

- Key Properties :

- Contains a dodecyl chain and hydroxyethyl groups, enhancing membrane disruption in pathogens.

- Low oral toxicity (LD₅₀ > 2,000 mg/kg in rats).

- Differentiator : The long alkyl chain confers surfactant activity absent in Benzyl(hydroxy)azanium chloride .

Benzyltributylazanium Chloride

- Molecular Formula : C₁₉H₃₄ClN

- Applications : Ionic liquid precursor and corrosion inhibitor.

- Key Properties :

- Hydrophobic due to tributyl groups.

- Melting point: <100°C (liquid at room temperature).

- Differentiator: Non-polar substituents reduce solubility in water, contrasting with the hydrophilic hydrazinyl group in Benzyl(hydroxy)azanium chloride .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。